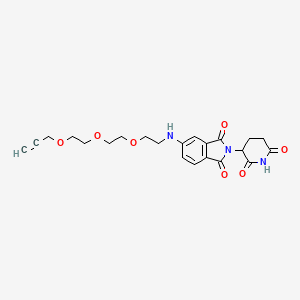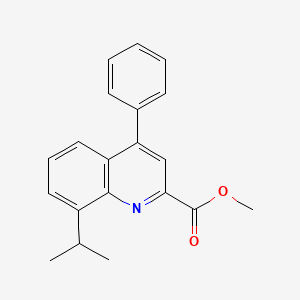
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Quinolines are heterocyclic aromatic organic compounds with a wide range of biological activities, making them valuable in drug development and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the use of microwave-assisted, solvent-free, multi-component reactions. For instance, a reaction involving substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid has been developed . This method is efficient and environmentally friendly, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production of quinoline derivatives often employs scalable and cost-effective methods. Techniques such as microwave irradiation, the use of recyclable catalysts, and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like histone deacetylases, which play a role in gene expression and cancer progression . The compound’s structure allows it to form strong hydrophobic interactions with residues in the active sites of these enzymes, leading to their inhibition and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-phenylquinoline-4-carboxylic acid
- 2-Phenylquinoline-4-carboxylic acid derivatives
Uniqueness
Methyl 8-isopropyl-4-phenylquinoline-2-carboxylate stands out due to its unique isopropyl and methyl ester groups, which may enhance its biological activity and chemical stability compared to other quinoline derivatives . These structural features contribute to its potential as a versatile compound in various scientific research applications.
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
methyl 4-phenyl-8-propan-2-ylquinoline-2-carboxylate |
InChI |
InChI=1S/C20H19NO2/c1-13(2)15-10-7-11-16-17(14-8-5-4-6-9-14)12-18(20(22)23-3)21-19(15)16/h4-13H,1-3H3 |
InChI Key |
KMZXMHQNOPTBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


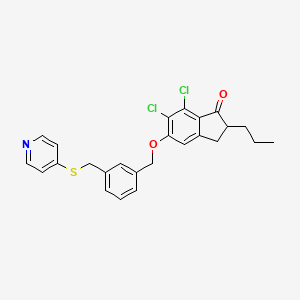
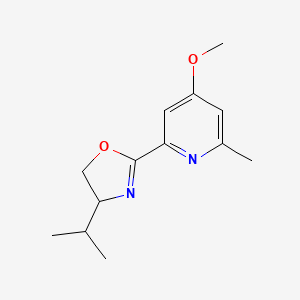
![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)
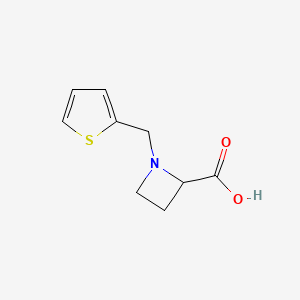
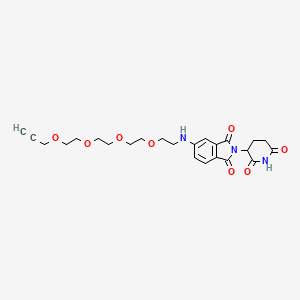

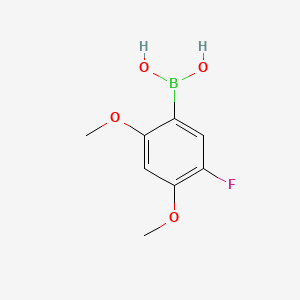

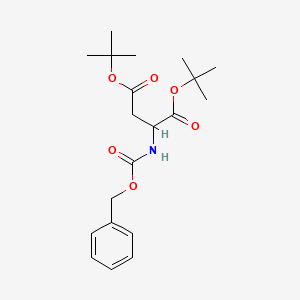
![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
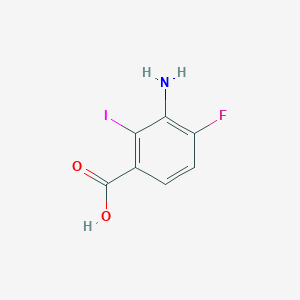
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)
